molecular formula C16H26N2O4S B6665169 3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665169
M. Wt: 342.5 g/mol
InChI Key: XYWKHHPVCJXZQG-UHFFFAOYSA-N
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Description

3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that belongs to the class of thiazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the formation of the thiazolidine ring The initial step may include the reaction of a suitable amine with a thioester to form the thiazolidine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its thiazolidine ring is particularly useful in the construction of heterocyclic compounds.

Biology: In biological research, 3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid has been studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may be exploited to design drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Butanoyl-1,3-thiazolidine-4-carboxylic acid: A closely related compound with a similar structure but lacking the piperidinyl group.

  • 3-(4-Biphenylylsulfonyl)-1,3-thiazolidin-2-yl]carbonyl]amino)-3-(4-fluorophenyl)propyl ester: Another thiazolidine derivative with different substituents.

Uniqueness: 3-[1-(3-Butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(3-butanoyl-1,3-thiazolidine-4-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-2-4-14(19)18-11-23-10-13(18)16(22)17-8-3-5-12(9-17)6-7-15(20)21/h12-13H,2-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWKHHPVCJXZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CSCC1C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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